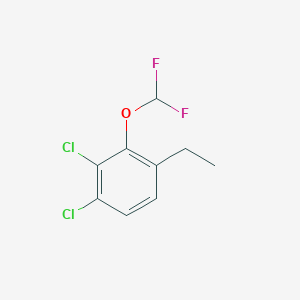
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene: is an organic compound with the molecular formula C9H8Cl2F2O and a molecular weight of 241.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Chlorination: The benzene derivative undergoes chlorination to introduce chlorine atoms at the desired positions on the benzene ring.
Fluorination: The chlorinated intermediate is then subjected to fluorination to introduce fluorine atoms.
Industrial Production Methods:
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions:
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine or fluorine atoms, resulting in different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
科学研究应用
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to these targets. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or biological studies.
相似化合物的比较
1,2-Dichloro-4-ethylbenzene: Similar structure but lacks the difluoromethoxy group.
1,2-Difluoro-3-chloro-4-ethylbenzene: Similar structure but with different halogen substitution patterns.
1,2-Dichloro-3-methoxy-4-ethylbenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness:
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene is unique due to the presence of both chlorine and fluorine atoms, as well as the difluoromethoxy group. These features contribute to its distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
生物活性
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and its implications in various fields, including environmental science and pharmacology.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a benzene ring, along with an ethyl group. Its molecular formula is C9H8Cl2F2O. The unique arrangement of these halogen substituents contributes to its reactivity and interaction with biological systems.
Toxicity and Environmental Impact
Research indicates that halogenated compounds, including this compound, can exhibit significant toxicity to various organisms. For instance, studies have shown that chlorinated and fluorinated compounds can disrupt endocrine functions and have adverse effects on aquatic life. The compound's structural similarity to known toxicants raises concerns regarding its environmental persistence and bioaccumulation potential.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes in microorganisms. For example, the presence of halogenated groups can enhance binding affinity to enzymes involved in metabolic pathways, potentially leading to inhibition of essential processes such as glycolysis and oxidative phosphorylation.
- Reactive Oxygen Species (ROS) Generation : Halogenated compounds are known to induce oxidative stress in cells by generating ROS. This can lead to cellular damage, apoptosis, or necrosis.
- Interference with Cell Signaling : The compound may disrupt cellular signaling pathways by mimicking natural substrates or by binding to receptors involved in hormone signaling.
Study 1: Toxicological Assessment
A study conducted on the effects of this compound on Pseudomonas putida demonstrated that exposure led to increased expression of the tod operon responsible for toluene degradation. This indicates that the compound may serve as an inducer for certain metabolic pathways in bacteria, potentially enhancing biodegradation processes in contaminated environments .
Study 2: Cytotoxicity in Cancer Cells
In vitro assays have revealed that fluorinated aromatic compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the difluoromethoxy group in this compound may enhance its ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Research Findings
属性
分子式 |
C9H8Cl2F2O |
|---|---|
分子量 |
241.06 g/mol |
IUPAC 名称 |
1,2-dichloro-3-(difluoromethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-5-3-4-6(10)7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI 键 |
JPYUILVTXWZSLG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C=C1)Cl)Cl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















